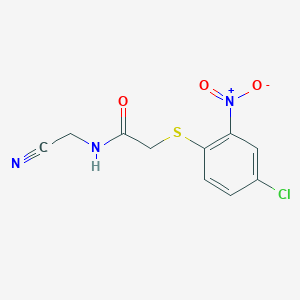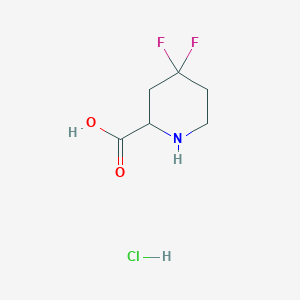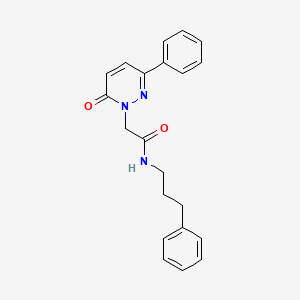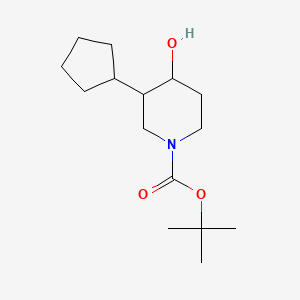
2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to react with thiol groups, making it an important tool in various biochemical and physiological studies.
科学的研究の応用
Antimalarial Activity and Quantitative Structure-Activity Relationships
A study explored the synthesis and antimalarial activity of a series of compounds structurally related to tebuquine, focusing on their quantitative structure-activity relationships against Plasmodium berghei in mice. The research found correlations between antimalarial potency and specific substituent characteristics on the phenyl ring, suggesting the importance of molecular modification for enhancing therapeutic efficacy (Werbel et al., 1986). This study indicates the potential research application of structurally similar compounds in developing new antimalarial agents.
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study focused on the synthesis of 2-(substituted phenoxy)acetamide derivatives to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents. Compounds with halogenated aromatic rings showed promising activities, highlighting the role of chemical modification in medicinal chemistry (Rani et al., 2014). This research underscores the possible application of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide in drug discovery for these therapeutic areas.
Synthesis and Characterization of Related Compounds
Research on the synthesis of compounds related to chloramphenicol, such as 3-(o-chloroacetamino-p-nitrophenyl)-propanol, provides insights into the relationship between chemical structure and biological activity. Although these compounds did not exhibit significant biological activity, the study contributes to understanding how structural variations influence pharmacological properties (Kao, 1956). This area of research could be relevant for exploring the applications of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide in developing new antibiotics or other therapeutic agents.
特性
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWMEOHYQFRJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])SCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2647661.png)
![3-Methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2647663.png)
![1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride](/img/structure/B2647665.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2647668.png)



![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)


![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2647682.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)